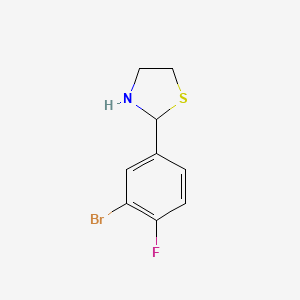

2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

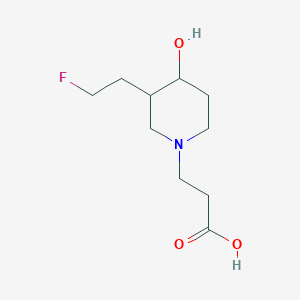

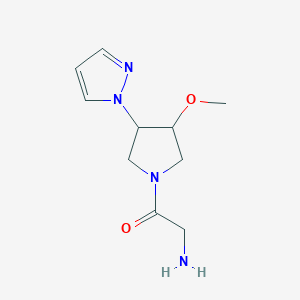

“2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine” is a compound that contains a thiazolidine core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazolidine ring is substituted at the 2-position with a phenyl ring, which is further substituted at the 3-position with a bromine atom and at the 4-position with a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring and the substituted phenyl ring. The presence of the bromine and fluorine atoms on the phenyl ring would likely cause the ring to be electron-deficient, which could have implications for the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromine and fluorine atoms on the phenyl ring could influence the compound’s polarity, solubility, and reactivity .科学的研究の応用

Synthesis and Pharmacological Properties

Thiazolidine derivatives, including those with bromo-fluorophenyl groups, have been synthesized and evaluated for their pharmacological properties. These compounds have shown significant activities as anti-histamine, anti-inflammatory, analgesic, and antipyretic agents. Their effectiveness in inhibiting carrageenin-induced edema and their analgesic effects comparable to reference drugs like indomethacin and phenylbutazone highlight their potential in medical research (Vigorita et al., 1988).

Antimicrobial Activity

A variety of 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, synthesized through base-catalyzed cyclization, have demonstrated in vitro antibacterial and antifungal activities. These activities were observed against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as against fungal species like Aspergillus niger, showcasing the potential of these compounds in addressing microbial infections (Saeed et al., 2010).

Antioxidant Activity

Thiazolidin-4-one derivatives containing the 4-fluorophenyl moiety have been investigated for their antioxidant activity. Some of these compounds have shown promising results, indicating their potential use in combating oxidative stress-related disorders (El Nezhawy et al., 2009).

Anticancer Activity

Research into thiazolidine and thiophene derivatives has also revealed significant anticancer activities against various cancer cell lines, including HepG-2 and MCF-7. These findings suggest a potential role for these compounds in the development of new cancer therapies (Fathy et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNS/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTCQIPGSFKRFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)